1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Overview
Description
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isopropyl group at the first position and an ethanone group at the fourth position of the pyrazole ring
Preparation Methods
The synthesis of 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one typically involves the following steps:
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Synthetic Routes
Claisen-Schmidt Condensation: This method involves the condensation of an appropriate ketone with an aldehyde in the presence of a base, such as sodium hydroxide, to form the desired pyrazole derivative.
Cyclization Reactions: The cyclization of hydrazones with α,β-unsaturated carbonyl compounds can also yield pyrazole derivatives.
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Reaction Conditions
- The reactions are generally carried out in solvents like ethanol or methanol.
- The temperature is maintained between 60-80°C to facilitate the reaction .
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Industrial Production Methods
- Industrial synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
- Catalysts such as Lewis acids may be used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
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Oxidation
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Reduction
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Substitution
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Major Products
Scientific Research Applications
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one can be compared with other similar compounds:
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Similar Compounds
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Uniqueness
Properties
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-8(4-9-10)7(3)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZOSZMTVEENZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007518-31-1 | |
Record name | 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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